molecular formula C11H14BrNO2 B1343461 2-Bromo-N-(3-isopropoxyphenyl)acetamide CAS No. 918408-65-8

2-Bromo-N-(3-isopropoxyphenyl)acetamide

Cat. No.: B1343461
CAS No.: 918408-65-8
M. Wt: 272.14 g/mol
InChI Key: QGLKICKYBYECCW-UHFFFAOYSA-N
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Description

2-Bromo-N-(3-isopropoxyphenyl)acetamide is a useful research compound. Its molecular formula is C11H14BrNO2 and its molecular weight is 272.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Profile

  • Antimicrobial Applications : Compounds derived from 2-Bromo-N-(3-isopropoxyphenyl)acetamide have shown promising antimicrobial properties. For instance, a study demonstrated the antibacterial and antifungal activities of compounds synthesized from this compound derivatives (Fuloria, Fuloria, & Gupta, 2014).

Pharmacological Assessment

  • Cytotoxic and Anti-Inflammatory Potential : Certain derivatives of this compound have been found to possess cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. This indicates their potential use in the development of new drugs for treating various medical conditions (Rani, Pal, Hegde, & Hashim, 2016).

Chemoselective Acetylation

  • Intermediate in Antimalarial Drug Synthesis : This compound is a key intermediate in the synthesis of antimalarial drugs. Its chemoselective monoacetylation has been studied, highlighting its significance in pharmaceutical synthesis (Magadum & Yadav, 2018).

Synthesis of Anticancer Drugs

  • Anticancer Drug Development : The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a derivative of this compound, has shown promising results in anticancer drug development, particularly targeting the VEGFr receptor (Sharma et al., 2018).

Synthesis and Structural Analysis

  • Molecular Structure and Conformation : Studies have focused on the synthesis and structural elucidation of various derivatives of this compound, providing insights into their molecular conformations and potential applications in various fields of chemistry and pharmacology (Nayak et al., 2014).

Conformational Analysis

  • Vibrational Spectroscopy : Research has been conducted on the electronic properties and vibrational mode couplings of structures analogous to this compound, providing valuable information for understanding its chemical behavior (Viana et al., 2017).

These studies indicate that this compound and its derivatives have a wide range of applications in pharmaceuticals and chemistry, particularly in drug synthesis and understanding molecular structures and behaviors

Scientific Research Applications of this compound

1. Synthesis and Antimicrobial Profile

  • Antimicrobial Applications : Research has demonstrated the synthesis of various derivatives of this compound with significant antimicrobial properties, including both antibacterial and antifungal activities. These derivatives were created through a series of chemical reactions and showed potential for use in antimicrobial treatments (Fuloria, Fuloria, & Gupta, 2014).

2. Pharmacological Assessment

  • Cytotoxic and Anti-Inflammatory Properties : A study synthesized novel derivatives of this compound, which exhibited cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. These derivatives have the potential for development as therapeutic agents (Rani, Pal, Hegde, & Hashim, 2016).

3. Chemoselective Acetylation

  • Role in Antimalarial Drug Synthesis : The compound has been used as an intermediate in the synthesis of antimalarial drugs. Its chemoselective acetylation process was studied, highlighting its importance in the pharmaceutical industry (Magadum & Yadav, 2018).

4. Anticancer Drug Development

  • Synthesis and Molecular Docking Analysis : A derivative of this compound was synthesized and analyzed for its anticancer properties. The compound showed promising results in targeting specific cancer receptors (Sharma et al., 2018).

5. Molecular Structure and Analysis

  • Structural Elucidation and Biological Assessment : Various derivatives of this compound were synthesized, and their molecular structures were elucidated, contributing to the understanding of their biological activities (Ghazzali, El‐Faham, Abdel-Megeed, & Al-farhan, 2012).

6. Halogenated Derivatives Analysis

  • Conformational and Supramolecular Assembly : Research on halogenated derivatives of N,2-diarylacetamides, which include this compound, provided insights into their molecular conformations and potential pharmaceutical applications (Nayak et al., 2014).

Properties

IUPAC Name

2-bromo-N-(3-propan-2-yloxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-8(2)15-10-5-3-4-9(6-10)13-11(14)7-12/h3-6,8H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLKICKYBYECCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635226
Record name 2-Bromo-N-{3-[(propan-2-yl)oxy]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918408-65-8
Record name 2-Bromo-N-{3-[(propan-2-yl)oxy]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.